Methyl 5-acetyl-2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methyl 5-acetyl-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
AKYXMXLDNGAJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategic Approaches to Methyl 5 Acetyl 2 Fluorobenzoate
Established Synthetic Pathways
The synthesis of Methyl 5-acetyl-2-fluorobenzoate is most commonly approached through two principal routes: the esterification of a pre-functionalized carboxylic acid or the regioselective acylation of a fluorobenzoate precursor.
Esterification Reactions of Precursor Carboxylic Acids
One of the most direct methods for the synthesis of this compound is the Fischer-Speier esterification of 5-acetyl-2-fluorobenzoic acid. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com
Recent advancements have explored the use of solid acid catalysts, such as zirconium-based catalysts, to facilitate the esterification of benzoic acid derivatives with methanol. mdpi.com These heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling. nih.gov Studies have also investigated the use of UiO-66-NH2 as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, demonstrating reduced reaction times compared to traditional methods. rsc.org
Regioselective Acylation Strategies on Fluorobenzoate Scaffolds
An alternative and widely employed strategy is the Friedel-Crafts acylation of a methyl 2-fluorobenzoate (B1215865) scaffold. sigmaaldrich.combyjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. byjus.com The reaction is typically carried out using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comwikipedia.org
The success of this method hinges on the regioselective nature of the acylation. The fluorine atom and the methyl ester group on the benzene (B151609) ring direct the incoming electrophile (the acylium ion) to specific positions. The fluorine atom is an ortho-, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects is crucial for achieving the desired 5-acetyl substitution pattern. Research has shown that Friedel-Crafts acylation of fluorobenzene (B45895) can be highly regioselective, yielding predominantly the para-substituted product. epa.govgoogle.com
Mechanistic Considerations in Synthetic Transformations
Understanding the underlying mechanisms of these synthetic transformations is paramount for controlling the reaction outcome and optimizing for efficiency.
Influence of the Fluorine Atom on Reaction Pathways
In the context of Friedel-Crafts acylation, the fluorine atom on the methyl 2-fluorobenzoate ring plays a significant role. Although halogens are deactivating groups due to their inductive electron-withdrawing effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. This resonance effect stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. In the case of methyl 2-fluorobenzoate, the fluorine atom directs the incoming acetyl group primarily to the para position (position 5), leading to the desired product.
Role of Lewis Acids and Solvents in Reaction Kinetics and Selectivity
Lewis acids are essential in Friedel-Crafts acylation as they activate the acylating agent. masterorganicchemistry.com The Lewis acid, such as AlCl₃, coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.combyjus.com A stoichiometric amount of the Lewis acid is often required because the ketone product can also form a complex with the catalyst. wikipedia.orgquora.com
The choice of solvent can also influence the reaction. While solvents like dichloromethane (B109758), 1,2-dichloroethane, and nitrobenzene (B124822) are commonly used, solvent-free conditions have also been explored. google.com Studies on the acylation of fluorobenzene have shown that using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates can lead to high selectivity and yield under solvent-free conditions. epa.gov The use of fluorous Lewis acid catalysts has also been investigated, offering the advantage of being recyclable. nih.gov
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary. Key parameters to consider include the choice of catalyst, reaction temperature, and the molar ratio of reactants.
For Friedel-Crafts acylation, the catalytic activity of various Lewis acids can differ. While aluminum chloride is a common choice, other catalysts like ferric chloride (FeCl₃) and rare earth triflates have also been used effectively. masterorganicchemistry.comepa.gov The reaction temperature is another critical factor; Friedel-Crafts acylations are often conducted at low to moderate temperatures to control the reaction rate and minimize side reactions. google.com The molar ratio of the substrate, acylating agent, and Lewis acid must be carefully controlled to ensure complete reaction and avoid byproducts. google.com
Below is a table summarizing the key reaction parameters and their impact on the synthesis of this compound.
| Reaction Parameter | Esterification | Friedel-Crafts Acylation |
| Precursor | 5-acetyl-2-fluorobenzoic acid | Methyl 2-fluorobenzoate |
| Reagent | Methanol | Acetyl chloride or acetic anhydride |
| Catalyst | Strong acid (e.g., H₂SO₄) or solid acid catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) or rare earth triflates |
| Key Consideration | Equilibrium control (excess alcohol, water removal) | Regioselectivity (directing effects of F and CO₂Me) |
| Optimization Focus | Catalyst efficiency, reaction time | Catalyst choice, temperature control, molar ratios |
Temperature Control and Inert Atmosphere Considerations
Lower temperatures are often employed at the initial stages of the reaction to moderate the exothermic nature of the Lewis acid-catalyzed acylation and to minimize the potential for side reactions. For example, in the acylation of 2-fluorotoluene (B1218778), the reaction is initiated at a controlled temperature of -5°C. patsnap.com Following the initial addition of reactants, the temperature may be gradually increased to facilitate the completion of the reaction. patsnap.com
The use of an inert atmosphere, typically nitrogen or argon, is another important consideration. This is particularly crucial when working with moisture-sensitive reagents, such as the Lewis acid catalysts (e.g., aluminum trichloride), which can be deactivated by exposure to atmospheric moisture. scribd.com While not always explicitly detailed in every procedure, the implementation of an inert atmosphere is a standard practice in organometallic chemistry to ensure the integrity of the reagents and the reproducibility of the reaction. In the synthesis of related compounds, such as 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, the reaction is carried out under the protection of nitrogen. google.com
Table 1: Effect of Temperature on the Acylation of a Fluorinated Aromatic Precursor
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | -10 | 4 | 75 | Slower reaction rate, but cleaner product profile. |
| 2 | 0 | 2 | 88 | Optimal balance of reaction rate and yield. |
| 3 | 25 (Room Temp) | 1 | 82 | Faster reaction, but increased byproduct formation. |
| 4 | 50 | 1 | 65 | Significant decomposition and lower yield of desired product. |
This interactive table allows you to explore how temperature variations can impact the yield of the acylation reaction. The data presented is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions.
Solvent Polarity Effects on Reaction Outcome
In the synthesis of related acetophenones, a range of solvents with varying polarities have been utilized. For instance, in the acylation of 2-fluorotoluene, solvents such as dichloromethane (a polar aprotic solvent) and chloroform (B151607) have been employed, leading to high yields of the desired product. patsnap.com Carbon tetrachloride, a nonpolar solvent, has also been used, although in some cases it may result in lower yields. patsnap.com The polarity of the solvent can affect the dissolution of the Lewis acid-acyl chloride complex and the subsequent electrophilic aromatic substitution.
Table 2: Influence of Solvent Polarity on Acylation Yield
| Entry | Solvent | Dielectric Constant (approx.) | Yield (%) |
| 1 | Carbon Tetrachloride | 2.2 | 51 |
| 2 | Dichloromethane | 9.1 | 88 |
| 3 | Chloroform | 4.8 | 91 |
| 4 | Nitrobenzene | 34.8 | 78 |
This interactive table demonstrates the effect of solvent polarity on the yield of the acylation reaction. The dielectric constant is a measure of solvent polarity. The data is illustrative and based on trends observed in Friedel-Crafts acylation.
Stoichiometric Ratio Optimization
The stoichiometry of the reactants, particularly the molar ratio of the Lewis acid catalyst to the acylating agent and the aromatic substrate, is a critical parameter that must be optimized to achieve high yields and minimize waste. In Friedel-Crafts acylations, the Lewis acid is often required in stoichiometric amounts or even in excess. organic-chemistry.org This is because the catalyst forms a complex with the carbonyl group of the product, which deactivates it.
In the synthesis of 4-fluoro-3-methylacetophenone, a significant excess of the Lewis acid, aluminum trichloride (B1173362) (2.5 equivalents), is used relative to the starting 2-fluorotoluene (1 equivalent). patsnap.com The acetyl chloride is used in a slight excess (1.1 equivalents). patsnap.com This careful control of stoichiometry ensures the efficient generation of the acylium ion electrophile and drives the reaction towards completion.
Table 3: Optimization of Lewis Acid Stoichiometry
| Entry | Substrate:Acylating Agent:Lewis Acid Ratio | Yield (%) |
| 1 | 1 : 1.1 : 1.0 | 65 |
| 2 | 1 : 1.1 : 1.5 | 78 |
| 3 | 1 : 1.1 : 2.0 | 85 |
| 4 | 1 : 1.1 : 2.5 | 91 |
This interactive table illustrates how adjusting the stoichiometric ratio of the Lewis acid catalyst can significantly impact the reaction yield. The data is based on typical optimization studies for Friedel-Crafts acylation.
Industrial-Scale Production Considerations and Process Chemistry Development
The transition of a laboratory-scale synthesis of this compound to an industrial-scale production process introduces a new set of challenges and considerations. The primary goals of process chemistry development are to ensure safety, cost-effectiveness, and environmental sustainability while maintaining high product quality and yield.
One of the major considerations is the choice of reagents. For instance, while certain synthetic routes for related compounds might employ highly toxic reagents like potassium cyanide or hazardous gases like carbon monoxide, these are generally not suitable for large-scale production due to safety and environmental concerns. patsnap.com The development of safer, more environmentally friendly alternatives is a key aspect of green chemistry and industrial process development.
The management of reaction exotherms becomes significantly more critical at an industrial scale. The heat generated during the Friedel-Crafts acylation must be effectively dissipated to prevent runaway reactions. This requires robust cooling systems and careful control over the rate of addition of reagents.
Work-up and purification procedures also need to be adapted for large-scale operations. In the laboratory, quenching with ice water and dilute hydrochloric acid is common. patsnap.com On an industrial scale, this process needs to be carefully managed to handle the large volumes and potential for gas evolution. Purification methods such as distillation and recrystallization need to be optimized for efficiency and throughput. The recovery and recycling of solvents and catalysts are also important economic and environmental considerations in industrial process chemistry.
Iii. Chemical Reactivity and Derivatization Studies of Methyl 5 Acetyl 2 Fluorobenzoate
Transformations Involving the Acetyl Group
The acetyl group, a methyl ketone attached to the benzene (B151609) ring, is a versatile handle for introducing structural modifications. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, enabling a range of reactions.
The acetyl group of Methyl 5-acetyl-2-fluorobenzoate can participate in various condensation reactions. These reactions typically involve the reaction of the enolate form of the ketone with an electrophile. vanderbilt.edu For instance, acetophenones can undergo self-condensation or react with other carbonyl compounds, like aldehydes, in what is known as a Claisen-Schmidt condensation. researchgate.net These reactions are often base-catalyzed, which facilitates the formation of the nucleophilic enolate. vanderbilt.edu The scope of condensation reactions is broad, leading to the formation of complex structures such as β-acetamido ketones or highly substituted cyclohexenones through multi-component reactions. researchgate.netresearchgate.net The specific products depend on the reaction partners and conditions employed. researchgate.netrsc.org
A notable transformation of the acetyl group is its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net DMF-DMA is a versatile reagent used in organic synthesis that can react with active methyl and methylene (B1212753) groups. researchgate.netsigmaaldrich.com The reaction of an acetyl group with DMF-DMA leads to the formation of an enaminone. researchgate.net This reaction proceeds through the condensation of the acetyl group's methyl protons with the reagent. researchgate.net Enaminones are valuable synthetic intermediates, serving as precursors for the synthesis of various heterocyclic compounds. researchgate.netsigmaaldrich.com
Table 1: Reaction of Acetyl Groups with DMF-DMA
| Reactant (Acetyl Source) | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enaminone | Intermediate for heterocyclic synthesis. researchgate.netsigmaaldrich.com |
Reactions of the Ester Moiety
The methyl ester group is another key site for the derivatization of this compound. It primarily undergoes nucleophilic acyl substitution reactions.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-acetyl-2-fluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemspider.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. chemspider.com A patent describing the synthesis of a related compound, 2-methyl-4-acetylbenzoic acid, mentions a hydrolysis step using acids like sulfuric acid. google.com
Table 2: Hydrolysis of Methyl Benzoate (B1203000) Esters
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O/Methanol, Reflux; then HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | chemspider.com |
| 3-methyl-4-cyano-acetophenone | Acid (e.g., Sulfuric Acid) | 2-methyl-4-acetylbenzoic acid | google.com |
The ester group can be converted to an amide through reaction with an amine. Specifically, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives leads to the formation of a hydrazide. This amidation is a type of nucleophilic acyl substitution where hydrazine acts as the nucleophile. researchgate.net The reaction typically involves heating the ester with hydrazine hydrate. researchgate.net Such transformations are significant as acyl hydrazides are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. researchgate.netnih.gov Studies on the amidation of methyl benzoate with various amines have demonstrated the feasibility of this type of transformation. researchgate.netrsc.org
Compound Index
Aromatic Ring Functionalization and Substitution Chemistry
The reactivity of the benzene ring in this compound is governed by the electronic effects of its substituents. The interplay between the fluorine atom, the acetyl group, and the methyl ester group dictates the outcome of substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The rate and regioselectivity of these reactions are controlled by the substituents already present on the ring. lumenlearning.com In this compound, the aromatic ring bears three substituents, each exerting its own directing influence.
Fluorine (-F) at C2: As a halogen, fluorine is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself. pressbooks.pub However, due to its high electronegativity, it deactivates the ring towards electrophilic attack through a strong inductive effect. lumenlearning.com
Methyl Ester (-COOCH₃) at C1: This group is an electron-withdrawing group and acts as a meta-director. libretexts.org It deactivates the ring by pulling electron density away, making it less nucleophilic. mnstate.edu It directs incoming electrophiles to the C3 and C5 positions.
Acetyl (-COCH₃) at C5: Similar to the ester, the acetyl group is a strong electron-withdrawing and deactivating group. libretexts.orgmnstate.edu It directs incoming electrophiles to the positions meta to itself, which are C1 and C3.
When considering the combined influence of these groups, a consensus emerges. The fluorine atom directs to C3 (ortho). The methyl ester directs to C3 (meta). The acetyl group directs to C3 (meta). Therefore, the C3 position is the most electronically favored site for electrophilic substitution. The positions at C4 and C6 are significantly less likely to react. It is important to note that the cumulative deactivating effect of two strong electron-withdrawing groups (acetyl and ester) and the moderately deactivating fluorine atom makes the aromatic ring in this compound significantly less reactive towards electrophiles than benzene itself. lumenlearning.com
| Substituent | Position | Type | Directing Effect |
| -COOCH₃ | C1 | Deactivating | Meta (to C3, C5) |
| -F | C2 | Deactivating | Ortho, Para (to C3, C5) |
| -COCH₃ | C5 | Deactivating | Meta (to C1, C3) |
While the electron-poor nature of the ring hinders electrophilic attack, it facilitates Nucleophilic Aromatic Substitution (SNAr). This reaction involves a nucleophile attacking the aromatic ring and displacing a leaving group. wikipedia.org For an SNAr reaction to occur, two conditions are typically required: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
This compound is well-suited for this type of reaction.
The fluorine atom at C2 serves as the leaving group.
The methyl ester group (-COOCH₃) is in the ortho position (C1).
The acetyl group (-COCH₃) is in the para position (C5).
Both the ortho-ester and the para-acetyl groups are potent electron-withdrawing substituents. They strongly activate the ring for nucleophilic attack at C2 by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com This makes the fluorine atom readily displaceable by a variety of nucleophiles, such as alkoxides, amines, and thiols, providing a powerful method for introducing new functional groups at the C2 position. mdpi.com
Synthesis of Advanced Derivatives and Analogs
The functional groups of this compound serve as handles for extensive derivatization, enabling the synthesis of a library of analogs for various research applications.
The conversion of the acetyl group in this compound to a bromomethyl group to form Methyl 5-(bromomethyl)-2-fluorobenzoate is a multi-step process. A more direct and common transformation of the acetyl moiety is the alpha-bromination of the ketone. This reaction targets the methyl group of the acetyl function to yield Methyl 5-(2-bromoacetyl)-2-fluorobenzoate . This is typically achieved by reacting the starting material with a brominating agent like bromine in a suitable solvent.
The resulting α-haloketone is a highly valuable and versatile intermediate for further synthesis. The presence of the bromine atom alpha to the carbonyl group makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. This allows for the construction of numerous heterocyclic systems and other complex molecules. For instance, it can be used in the Hantzsch synthesis of pyridines or thiazoles.
The compound Methyl 5-(bromomethyl)-2-fluorobenzoate itself is a useful synthetic building block. myskinrecipes.comsynquestlabs.com Its synthesis would likely proceed from a precursor already containing a methyl group at the C5 position, such as Methyl 2-fluoro-5-methylbenzoate, via a benzylic bromination reaction using N-Bromosuccinimide (NBS) and a radical initiator. mnstate.edu Once formed, the bromomethyl group is highly reactive and can be used in a variety of subsequent reactions, including:
Nucleophilic Substitution: Reaction with amines, thiols, or alkoxides to introduce new functional groups.
Alkylation and Cross-Coupling Reactions: Used to form new carbon-carbon bonds, expanding the molecular framework.
Beyond the transformations already discussed, the functional groups of this compound allow for a broad range of modifications to generate diverse derivatives.
Modifications of the Acetyl Group:
Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 2-fluoro-5-(1-hydroxyethyl)benzoate, using reducing agents like sodium borohydride (B1222165). Further reduction under harsher conditions, such as a Clemmensen or Wolff-Kishner reduction, can convert the acetyl group into an ethyl group, forming Methyl 2-fluoro-5-ethylbenzoate. mnstate.edu
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions with various aldehydes and ketones to build larger carbon skeletons.
Modifications of the Methyl Ester Group:
Hydrolysis: The ester can be easily hydrolyzed under basic (saponification) or acidic conditions to the corresponding carboxylic acid, 5-acetyl-2-fluorobenzoic acid.
Amidation: The ester can react with amines, often requiring elevated temperatures or conversion to a more reactive acyl chloride, to form a wide variety of amides.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, affording (5-acetyl-2-fluorophenyl)methanol.
These derivatization strategies highlight the utility of this compound as a versatile platform for generating a wide array of structurally diverse molecules for further study.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Acetyl 2 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of Methyl 5-acetyl-2-fluorobenzoate provides a precise map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ), splitting pattern (multiplicity), and integration value offering a wealth of structural information.
The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the acetyl and ester groups, combined with the influence of the fluorine substituent, lead to a characteristic downfield shift for these protons. The coupling between adjacent protons results in specific splitting patterns, which can be used to determine their relative positions on the ring.
The methyl protons of the ester group (-OCH₃) and the acetyl group (-COCH₃) each give rise to a singlet in the upfield region of the spectrum. The distinct chemical shifts of these singlets allow for their unambiguous assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.19-8.13 | Multiplet |
| -OCH₃ | 3.91 | Singlet |
| -COCH₃ | 2.05-2.33 | Singlet |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal. docbrown.info
The carbonyl carbons of the ester and acetyl groups are readily identified by their characteristic downfield chemical shifts, typically appearing in the range of 160-200 ppm. The aromatic carbons also resonate in the downfield region, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the electronegative fluorine atom will exhibit a characteristic shift and may show coupling to the ¹⁹F nucleus.
The methyl carbons of the ester and acetyl groups appear at the most upfield positions in the spectrum, consistent with their saturated nature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ester C=O | ~165.7 |
| Acetyl C=O | ~196.1 |
| Aromatic C-F | ~160.0-164.9 (doublet) |
| Other Aromatic C | ~116.5-135.4 |
| -OCH₃ | ~52.2 |
| -COCH₃ | ~28.6 |
Note: Chemical shift values are approximate and can be influenced by the solvent and reference standard.
For a more intricate and definitive structural confirmation, advanced 2D NMR techniques are employed. diva-portal.orgipb.ptresearchgate.net These experiments provide correlation information between different nuclei, resolving any ambiguities that may arise from the 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking the methyl protons of the ester and acetyl groups to their respective carbonyl carbons and to the aromatic ring.
The collective data from these advanced NMR experiments provides an unequivocal and detailed structural elucidation of this compound. diva-portal.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz
The IR spectrum of this compound is dominated by strong absorption bands corresponding to the two carbonyl groups.
Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a characteristic frequency for the stretching vibration of the carbonyl group in an ester.
Acetyl Carbonyl (C=O) Stretch: Another strong absorption band, corresponding to the carbonyl stretching vibration of the acetyl group, is anticipated around 1680-1700 cm⁻¹. The slightly lower frequency compared to the ester carbonyl is due to the electronic effects of the attached methyl group.
The presence of these two distinct and intense carbonyl bands provides clear evidence for the ester and acetyl functionalities within the molecule.
The aromatic ring of this compound also gives rise to a series of characteristic absorption bands in the IR spectrum. orgchemboulder.com
Aromatic C-H Stretch: Weak to medium intensity bands typically appear above 3000 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. orgchemboulder.com
C-F Stretch: The stretching vibration of the carbon-fluorine bond is expected to produce a strong absorption band in the region of 1100-1300 cm⁻¹. The exact position can be influenced by the electronic environment of the aromatic ring. esisresearch.org
Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the pattern of strong absorption bands in the 675-900 cm⁻¹ region, which arise from the out-of-plane bending vibrations of the aromatic C-H bonds. orgchemboulder.com
The combination of these characteristic vibrational frequencies in the IR spectrum provides a molecular fingerprint, confirming the presence of the key functional groups and the aromatic nature of this compound.
Table 3: Prominent IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Ester C=O Stretch | 1720-1740 | Strong |
| Acetyl C=O Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-F Stretch | 1100-1300 | Strong |
| Out-of-Plane C-H Bending | 675-900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 196.18 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a parent molecular ion ([M]⁺) peak at m/z 196.
The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester C-O bond would result in a stable acylium ion. This is a common fragmentation for methyl esters.
Loss of the methyl radical from the acetyl group (-CH₃): Cleavage of the bond between the acetyl carbonyl and its methyl group.
Cleavage at the acetyl group: Loss of the entire acetyl group (CH₃CO).
These fragmentation patterns are consistent with those observed for structurally related molecules such as methyl 2-hydroxybenzoate and other aromatic ketones. docbrown.infonist.gov
A summary of plausible key fragments is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 196 | [C₁₀H₉FO₃]⁺ | Parent Molecular Ion | The intact molecule with one electron removed. |
| 181 | [C₉H₆FO₃]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 165 | [C₉H₆FO₂]⁺ | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 153 | [C₈H₆FO₂]⁺ | [M - CH₃CO]⁺ | Loss of the acetyl group. |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments, serving as a powerful tool for confirming the molecular formula.
For this compound, the molecular formula is C₁₀H₉FO₃. sigmaaldrich.com HRMS can distinguish its exact mass from other potential compounds that have the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula.
| Parameter | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Theoretical Exact Mass (Monoisotopic) | 196.05357 Da |
| Nominal Mass | 196 g/mol |
X-ray Crystallography for Definitive Three-Dimensional Structure
While a specific crystal structure for this compound is not present in the search results, a detailed analysis of its close structural analogue, methyl 5-acetyl-2-hydroxybenzoate , provides significant insight into the expected geometry and intermolecular interactions. sci-hub.seresearchgate.net The substitution of a hydroxyl group with a fluorine atom would introduce predictable changes, primarily related to hydrogen bonding capabilities and electrostatic interactions.
Based on the analysis of its analogue, methyl 5-acetyl-2-hydroxybenzoate, the molecule of this compound is expected to be nearly planar. sci-hub.se The central benzene ring provides a rigid scaffold, with the acetyl and methyl ester substituents attached.
The non-hydrogen atoms of the core structure (the benzene ring and the carbonyls of the acetyl and ester groups) would likely lie in a common plane. The primary deviations from this planarity would involve the hydrogen atoms of the methyl groups. sci-hub.se The dihedral angle between the plane of the phenyl ring and the plane of the ester group is a key conformational parameter. In the related compound methyl 5-(2-bromo-acetyl)-2-propoxybenzoate, this angle was found to be 41.3 (5)°, indicating a significant twist of the ester group out of the ring plane. nih.gov A similar non-coplanar arrangement would be expected for this compound.
Expected Crystallographic Parameters (based on the analogue Methyl 5-acetyl-2-hydroxybenzoate researchgate.net)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
The arrangement of molecules in the crystal is governed by a network of intermolecular and intramolecular forces. In the case of this compound, the electronegative fluorine and oxygen atoms are key drivers of these interactions.
Intramolecular Interactions: An intramolecular hydrogen bond, such as the N-H···O interaction seen in 2-amino-5-fluorobenzoic acid, is a possibility. researchgate.net In this compound, a weak C-H···F or C-H···O interaction might occur between a phenyl ring hydrogen and the fluorine atom or an oxygen atom of the ester or acetyl group, helping to stabilize the planar conformation.
Intermolecular Interactions: Unlike its hydroxy analogue which forms strong O-H···O hydrogen bonds, the interactions in the fluoro derivative would be dominated by weaker forces. sci-hub.se Dipole-dipole interactions involving the polar C-F bond and the C=O bonds of the acetyl and ester groups would be significant. Weak C-H···O and C-H···F hydrogen bonds would likely connect adjacent molecules into a larger assembly. The potential for short F···F contacts, as seen in other fluorinated benzoic acids, could also contribute to the crystal packing. researchgate.net Aromatic π–π stacking interactions, while possible, may not be the dominant packing force, similar to what is observed in its hydroxy analogue. sci-hub.seresearchgate.net
The combination of the intermolecular forces described above dictates the final crystal packing and the formation of a supramolecular assembly. The weak C-H···O and C-H···F hydrogen bonds, along with dipole-dipole forces, would link individual molecules into a three-dimensional network. sci-hub.se
Based on the structure of its hydroxy analogue, it is plausible that the molecules would arrange in a way that maximizes these interactions, leading to an efficiently packed structure in the monoclinic P2₁/c space group. researchgate.net This arrangement results in a stable crystalline solid by creating an extended network where molecules are interconnected throughout the lattice. sci-hub.se
V. Computational and Theoretical Investigations on Methyl 5 Acetyl 2 Fluorobenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometric parameters of molecules.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the lowest energy conformation. For molecules with rotatable bonds, like the ester and acetyl groups in Methyl 5-acetyl-2-fluorobenzoate, multiple conformers can exist. DFT calculations are used to find the global minimum on the potential energy surface, which corresponds to the most stable isomer. The planarity of the molecule and the orientation of its functional groups are key parameters determined in this step. nih.gov
Table 1: Example of Calculated Geometrical Parameters for a Related Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.39 | |
| C1-H7 | 1.08 | |
| C1-C2-C3 | 120.10 | |
| C2-C1-C6 | 119.36 |
Note: This table shows representative data for a similar aromatic structure to illustrate the type of parameters obtained from DFT calculations. researchgate.net Data specific to this compound would require dedicated calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. nih.gov Their energies and spatial distributions are fundamental to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. irjweb.com The difference between these energies is the HOMO-LUMO gap (ΔE), a critical indicator of molecular stability and reactivity. irjweb.comajchem-a.com A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com These calculations reveal that intramolecular charge transfer is possible within the molecule. irjweb.com
Table 2: Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability ajchem-a.com |
| Ionization Potential | I | -EHOMO | Energy to remove an electron ajchem-a.com |
| Electron Affinity | A | -ELUMO | Energy released when adding an electron ajchem-a.com |
| Electronegativity | χ | (I+A)/2 | Power to attract electrons nih.gov |
| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron distribution nih.gov |
| Chemical Softness | S | 1/η | Inverse of hardness nih.gov |
| Electrophilicity Index | ω | μ²/2η (where μ = -χ) | Propensity to accept electrons nih.gov |
This table outlines key parameters derived from HOMO and LUMO energies, providing a comprehensive view of the molecule's reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. researchgate.netresearchgate.net It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen atoms of the acetyl and ester carbonyl groups are expected to be the most electron-rich sites, indicating they are primary locations for electrophilic interaction. researchgate.net
Vibrational Spectroscopy Simulations and Comparison with Experimental Data
Computational methods can simulate the vibrational spectra (Infrared and Raman) of a molecule. Comparing these theoretical spectra with experimental results serves as a validation of the calculated molecular structure and provides a detailed assignment of the vibrational modes. osti.gov
DFT calculations can predict the frequencies and intensities of the vibrational modes of this compound. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The resulting simulated spectra can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the confident assignment of specific spectral bands to the stretching and bending motions of functional groups, such as the C=O of the acetyl and ester groups, the C-F bond, and various vibrations of the benzene (B151609) ring. osti.gov
Reaction Mechanism Studies and Potential Energy Surfaces
Theoretical chemistry can be employed to explore the pathways of chemical reactions involving this compound. By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition state structures, reaction intermediates, and activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and designing new synthetic routes. For instance, understanding the synthesis of related compounds can provide insights into the reactivity and potential transformations of the title compound. mdpi.com
Vi. Advanced Analytical Techniques for Characterization and Purity Assessment
Chromatography Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and analyzing the components of a mixture. For Methyl 5-acetyl-2-fluorobenzoate, various chromatographic techniques are utilized to ensure its purity and to isolate it from reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for its quantitative analysis. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other fluorinated benzoic acids and their esters, provide a strong basis for developing a robust analytical procedure. ekb.egresearchgate.netresearchgate.net A reverse-phase HPLC method is generally preferred for compounds of this nature.
A typical HPLC system for analyzing this compound would involve a C18 column as the stationary phase, which is nonpolar. The mobile phase would likely consist of a gradient mixture of a polar solvent, such as water (often buffered or containing an additive like formic acid or triethylamine (B128534) to improve peak shape), and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 90-40% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for analogous compounds.
Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like this compound. The analysis of acetophenone (B1666503) and its derivatives by GC is well-established, providing a framework for method development. nih.govosha.gov A GC system equipped with a flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range.
The choice of the capillary column is critical for achieving good separation. A column with a nonpolar or medium-polarity stationary phase, such as one coated with a polysiloxane like SP-2100 or a similar phase, would be suitable. osha.gov The oven temperature would be programmed to ramp up to ensure the efficient separation of the analyte from any impurities.
Table 2: Postulated GC Conditions for this compound Analysis
| Parameter | Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (e.g., 50:1) |
This table outlines a hypothetical but scientifically sound set of GC conditions based on methods for similar aromatic ketones.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions and to assess the purity of the resulting products. libretexts.orgacs.orgyoutube.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
Typically, a silica (B1680970) gel plate (silica gel 60 F254) is used as the stationary phase, which is polar. acs.org The mobile phase, or eluent, is a mixture of nonpolar and polar organic solvents. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. rsc.org The ratio of these solvents is adjusted to achieve optimal separation, where the desired compound has a retention factor (Rf) of approximately 0.3-0.5. Visualization of the spots on the TLC plate is typically done under UV light at 254 nm, where the aromatic nature of the compound allows it to be seen as a dark spot on a fluorescent background. acs.org
Table 3: Typical TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring reaction progress, preliminary purity check |
When purification of this compound is required on a larger scale than what is feasible with preparative TLC, column chromatography is the method of choice. rsc.org This technique operates on the same principles as TLC but is used for preparative purposes to isolate the desired compound from unreacted starting materials and byproducts.
Silica gel is the most common stationary phase for the column packing. rsc.org A slurry of the silica gel in a nonpolar solvent is packed into a glass column. The crude product is then loaded onto the top of the column, and a solvent system, often similar to the one optimized by TLC (e.g., a gradient of hexane and ethyl acetate), is passed through the column. rsc.org The components of the mixture travel down the column at different rates depending on their polarity, allowing for the collection of pure fractions of this compound.
Electrochemical Methods
Electrochemical methods offer insights into the redox properties of molecules and can be used for both qualitative and quantitative analysis.
Voltammetric techniques, such as cyclic voltammetry, can be employed to study the reduction behavior of the carbonyl group in this compound. The electrochemical reduction of aromatic ketones is a well-studied area of organic electrochemistry. acs.orgyoutube.com These studies provide information on the reduction potential of the compound, which is the potential at which the acetyl group is reduced.
Convolution Potential Sweep Voltammetry (CPSV) for Mechanistic Insights
Convolution Potential Sweep Voltammetry (CPSV) is a powerful electrochemical technique that provides detailed mechanistic insights into the redox behavior of electroactive species. While specific studies applying CPSV to this compound are not prevalent in publicly available literature, the principles of the technique and data from related substituted acetophenones can be used to illustrate its potential application. academie-sciences.frchemeducator.org CPSV mathematically transforms the data from a standard cyclic voltammetry (CV) experiment, allowing for a more straightforward analysis of reaction mechanisms, including the identification of intermediate species and the determination of kinetic parameters.
The core of CPSV lies in the convolution of the experimental current with a function of time, which generates a convoluted current that is directly proportional to the concentration of the electroactive species at the electrode surface. This transformation simplifies the analysis by converting the diffusion-controlled peaks of a cyclic voltammogram into limiting current plateaus, making it easier to identify and quantify the electrochemical processes.
Illustrative Application to this compound:
The electrochemical behavior of this compound is expected to be influenced by its functional groups: the acetyl group, the fluoro substituent, and the methyl ester. The acetyl group is the primary redox-active center, likely undergoing reduction. The electron-withdrawing nature of the fluoro group and the acetyl group can influence the reduction potential.
In a hypothetical CPSV analysis of this compound, the following mechanistic insights could be explored:
Determination of Electron Transfer Stoichiometry: The height of the convoluted current plateau is directly proportional to the number of electrons transferred in the electrochemical step. This would allow for the unambiguous determination of whether the reduction of the acetyl group involves one or two electrons.
Identification of Coupled Chemical Reactions: The shape of the convoluted voltammogram can reveal the presence of chemical reactions coupled to the electron transfer. For instance, if the initial reduction product undergoes a subsequent chemical reaction (e.g., dimerization, protonation), the convoluted wave will deviate from the ideal shape of a simple, reversible electron transfer.
Estimation of Kinetic Parameters: CPSV can be used to estimate the rate constants of coupled chemical reactions. By analyzing the convoluted current at different potential sweep rates, it is possible to gain quantitative information about the kinetics of the processes following the initial electron transfer.
Hypothetical Research Findings:
Based on studies of similar aromatic ketones, a CPSV investigation of this compound might yield the following hypothetical findings, which could be tabulated for clarity. academie-sciences.frresearchgate.net
Table 1: Hypothetical CPSV Data for the Reduction of this compound
| Parameter | Hypothetical Value | Mechanistic Insight |
| Peak Reduction Potential (Epc) from CV | -1.85 V vs. Ag/AgCl | Potential at which the reduction of the acetyl group is most favorable. |
| Number of Electrons Transferred (n) | 1 | The initial reduction involves the transfer of a single electron to form a radical anion. |
| Convoluted Current Behavior | Non-reversible wave shape | Indicates the presence of a coupled chemical reaction following the initial electron transfer. The radical anion is unstable. |
| Effect of Scan Rate on Convoluted Wave | Shape changes with scan rate | Suggests a following chemical reaction with kinetics comparable to the timescale of the experiment. |
Detailed Mechanistic Interpretation:
The hypothetical data in Table 1 suggests a reduction mechanism that proceeds via an initial one-electron transfer to the acetyl group of this compound, forming a radical anion. This radical anion is likely unstable and undergoes a subsequent chemical reaction. The nature of this follow-up reaction could be further investigated by varying experimental conditions such as pH (if in a protic solvent) or by using spectroscopic techniques in conjunction with electrochemistry (spectroelectrochemistry).
The non-reversible nature of the convoluted wave would be a key finding, pointing towards an ECE (Electron transfer-Chemical reaction-Electron transfer) or a similar complex mechanism. For instance, the radical anion could dimerize or react with the solvent or a component of the electrolyte.
By simulating the experimental convoluted voltammograms using digital simulation software, it would be possible to test different proposed mechanisms and obtain a more precise model of the reduction pathway of this compound. researchgate.net This level of mechanistic detail is crucial for understanding the compound's reactivity and for applications in areas such as organic synthesis and materials science.
Vii. Applications of Methyl 5 Acetyl 2 Fluorobenzoate in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate
As a synthetic intermediate, Methyl 5-acetyl-2-fluorobenzoate serves as a foundational molecule that can be elaborated through various chemical reactions. Its functional groups provide multiple handles for synthetic transformations, enabling the assembly of intricate molecular frameworks.
Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, and its inhibitors are significant targets for the development of therapeutics for metabolic disorders. Spiroketone-containing molecules have emerged as a potent class of ACC inhibitors. While direct literature detailing the use of this compound in the synthesis of spiroketone ACC inhibitors is not available, its structural motifs are highly relevant. The core structure, containing a ketone and an ester attached to a fluorinated phenyl ring, represents a key fragment that could be incorporated into the synthesis of such inhibitors. The synthesis of complex spiroketones often involves multi-step sequences where functionalized aromatic rings are key starting materials.
Fluorinated benzoic acid derivatives are a cornerstone in medicinal chemistry, as the inclusion of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability. This compound is a building block for pharmaceutical intermediates, valued for the synthetic handles it possesses. The acetyl group can be transformed into a variety of other functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations are fundamental in the synthesis of active pharmaceutical ingredients (APIs). For instance, related fluorinated benzoic acids are key intermediates in the development of antiviral treatments, such as HIV-1 integrase inhibitors.
The development of novel pesticides and herbicides often relies on intermediates that allow for the creation of a wide array of analogues for structure-activity relationship (SAR) studies. Fluorine-containing compounds are particularly important in agrochemicals for their enhanced efficacy and stability. This compound can serve as a valuable intermediate in this sector. The synthesis of many modern insecticides involves intermediates such as acetylated methyl benzoates. The functional groups on this compound allow for its incorporation into various heterocyclic systems commonly found in agrochemically active molecules.
Scaffold for Novel Compound Libraries and Derivatives
The generation of compound libraries is a key strategy in drug discovery and materials science for identifying new lead compounds. This compound provides a robust scaffold that can be systematically modified to produce a diverse set of derivatives.
The three distinct functional groups on this compound can be selectively or sequentially modified to generate a library of new compounds.
Key Functional Group Transformations:
| Functional Group | Potential Transformations | Resulting Functionality |
| Acetyl Group (Ketone) | Reduction, Oxidation (Baeyer-Villiger), Grignard Addition, Wittig Reaction, Knoevenagel Condensation | Alcohol, Ester, Tertiary Alcohol, Alkene, Substituted Alkene |
| Methyl Ester | Hydrolysis, Amidation, Reduction, Transesterification | Carboxylic Acid, Amide, Primary Alcohol, Different Ester |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (directed by existing groups) | Variously substituted aromatic rings |
These transformations can be combined in numerous ways to create a vast chemical space around the central phenyl ring, facilitating the exploration of structure-activity relationships.
Chemo- and Regioselective Functionalization in Multi-step Syntheses
In a molecule with multiple reactive sites, achieving chemo- and regioselectivity is paramount for an efficient and successful synthesis. The electronic and steric environment of each functional group in this compound dictates its reactivity, allowing for controlled transformations.
Chemoselectivity : The ketone and ester functionalities exhibit different reactivity profiles. For example, sodium borohydride (B1222165) would selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. Conversely, reagents like lithium borohydride or more powerful reducing agents would reduce both groups. Amide formation would typically proceed from the ester (after hydrolysis to the carboxylic acid) without affecting the ketone under standard coupling conditions.
Regioselectivity : In reactions involving the aromatic ring, the existing substituents direct the position of any new incoming group. The fluorine atom is an ortho, para-director, while the acetyl and carboxylate groups are meta-directors. The interplay of these directing effects, along with the steric hindrance they impose, would control the outcome of electrophilic aromatic substitution reactions, although the ring is generally deactivated towards this type of reaction. Nucleophilic aromatic substitution, on the other hand, would be favored, with the fluorine atom being the likely leaving group, activated by the electron-withdrawing groups on the ring.
Viii. Structure Activity Relationship Sar Principles Applied to Methyl 5 Acetyl 2 Fluorobenzoate Analogs
Impact of Fluorine Substitution on Reactivity and Electronic Properties
The fluorine atom at the C-2 position of Methyl 5-acetyl-2-fluorobenzoate has a profound and complex influence on the molecule's reactivity and electronic landscape. This influence stems from the dual electronic nature of fluorine as a substituent on an aromatic ring. nih.gov
Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond. researchgate.net This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org However, fluorine also possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic pi-system through a resonance or mesomeric effect (+M). nih.gov This +M effect is strongest for fluorine compared to other halogens due to better energy and size overlap between the 2p orbitals of fluorine and carbon. nih.gov
The fluorine substituent also directly impacts the acidity of the corresponding benzoic acid and the reactivity of the ester group. The strong -I effect helps to stabilize the negative charge of the carboxylate anion, increasing the acidity of the parent acid. nih.gov Furthermore, the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. nih.gov
| Property | Effect of Fluorine Substitution | Underlying Principle |
| Ring Reactivity (EAS) | Deactivating, but less so than other halogens. researchgate.net | Dominant -I effect reduces ring electron density; partial +M effect counteracts this. nih.gov |
| Regioselectivity (EAS) | Ortho, para-directing. | The +M effect stabilizes the cationic intermediate at the ortho and para positions. |
| Acidity of Parent Acid | Increased. nih.gov | The -I effect stabilizes the conjugate base (carboxylate anion). nih.gov |
| Ester Reactivity (Nucleophilic Attack) | Increased electrophilicity of carbonyl carbon. nih.gov | The -I effect withdraws electron density from the carbonyl group. nih.gov |
Influence of Acetyl Group Position and Modification on Chemical Behavior
The acetyl group (-COCH₃) at the C-5 position is a key modulator of the electronic properties and chemical behavior of the molecule. As a carbonyl-containing group, it acts as a moderate electron-withdrawing group, primarily through its negative resonance effect (-M) and to a lesser extent, its negative inductive effect (-I). lumenlearning.com
This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene (B151609). lumenlearning.comvedantu.com Because the acetyl group withdraws electron density most significantly from the ortho and para positions, it directs incoming electrophiles to the meta position. fiveable.me In this compound, the acetyl group is meta to the fluorine and ortho/para to the ester group, creating a complex interplay of directing effects.
Modification of the acetyl group would drastically alter the molecule's chemical behavior:
Reduction: Reducing the acetyl group to an ethyl group (-CH₂CH₃) would transform it from an electron-withdrawing, deactivating group into an electron-donating, activating group via a positive inductive effect (+I). This would increase the ring's reactivity towards electrophilic substitution and favor ortho, para-directing.
Oxidation: Oxidation of the acetyl group to a carboxylic acid group (-COOH) would increase its electron-withdrawing strength, further deactivating the ring.
Reaction at the Carbonyl: The carbonyl carbon of the acetyl group is itself a reactive center, susceptible to nucleophilic addition reactions, such as the formation of cyanohydrins or reaction with Grignard reagents. byjus.com
| Modification | New Group | Electronic Effect | Impact on Aromatic Ring Reactivity (EAS) |
| Original | Acetyl (-COCH₃) | Electron-withdrawing (-M, -I). lumenlearning.com | Deactivating, meta-directing. fiveable.me |
| Reduction | Ethyl (-CH₂CH₃) | Electron-donating (+I). | Activating, ortho, para-directing. |
| Oxidation | Carboxyl (-COOH) | Strongly electron-withdrawing (-M, -I). | Strongly deactivating, meta-directing. |
Steric and Electronic Effects of Substituents on Aromatic Ring
The reactivity of analogs of this compound is governed by the interplay of steric and electronic effects of all substituents on the aromatic ring. numberanalytics.com These effects determine the rate of reaction and the regioselectivity of substitution. lumenlearning.com
Electronic Effects are divided into two categories:
Inductive Effect (I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. libretexts.org Electron-withdrawing groups (EWGs) like -NO₂, -CN, and the -COCH₃ and -F in the title compound pull electron density away from the ring (-I effect), deactivating it towards electrophilic attack. libretexts.org Electron-donating groups (EDGs) like alkyl groups (-R) push electron density into the ring (+I effect), activating it. vedantu.com
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org Substituents with lone pairs (e.g., -OH, -OR, -F) can donate electron density to the ring (+M effect), while those with pi bonds to electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density (-M effect). libretexts.orglumenlearning.com
Steric Effects arise from the physical bulk of the substituents. numberanalytics.com Large groups can hinder the approach of a reagent to a nearby position (steric hindrance). For example, in electrophilic aromatic substitution, a bulky substituent can favor substitution at the less hindered para position over the ortho position. numberanalytics.com In the case of this compound, the fluorine atom is relatively small, minimizing steric hindrance at the ortho position. However, introducing a larger group at the C-2 position, such as a chlorine or bromine atom, would increase steric repulsion with the adjacent ester group. nih.gov
| Substituent Type | Example | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
| Strongly Activating | -OH, -NH₂ | -I | +M (strong) | Activating. lumenlearning.com | Ortho, Para |
| Moderately Activating | -OR, -NHCOR | -I | +M | Activating. vedantu.com | Ortho, Para |
| Weakly Activating | -Alkyl (-CH₃) | +I | N/A | Activating. lumenlearning.com | Ortho, Para |
| Weakly Deactivating | -Halogens (-F, -Cl) | -I (strong) | +M (weak) | Deactivating. libretexts.org | Ortho, Para |
| Moderately Deactivating | -COCH₃, -COOR | -I | -M | Deactivating. lumenlearning.com | Meta |
| Strongly Deactivating | -NO₂, -CN, -SO₃H | -I | -M | Deactivating. lumenlearning.com | Meta |
Modulation of Reactivity through Ester Group Modifications
Changing the Alkoxy Group: Altering the alcohol portion of the ester (e.g., from methyl to ethyl or tert-butyl) can introduce steric hindrance. A bulkier group like tert-butyl can sterically shield the carbonyl carbon, slowing down the rate of nucleophilic attack. libretexts.org
Hydrolysis to Carboxylic Acid: Acid- or base-catalyzed hydrolysis converts the ester to a carboxylic acid (-COOH). The carboxylate anion (-COO⁻) under basic conditions is an activating group, while the carboxylic acid itself is a strongly deactivating, meta-directing group. byjus.com
Conversion to Amide: Reacting the ester with an amine can form an amide (-CONHR). Amides are generally less reactive towards nucleophilic acyl substitution than esters. The electronic effect of an amide group on the aromatic ring is less deactivating than that of an ester.
Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like LiAlH₄. libretexts.org This converts an electron-withdrawing group into a weakly electron-donating group (via hyperconjugation and weak +I effect), thereby activating the ring.
| Modification | Resulting Group | Reactivity at Carbonyl | Effect on Aromatic Ring (EAS) |
| Methyl Ester (Original) | -COOCH₃ | Susceptible to nucleophilic attack. libretexts.org | Deactivating, meta-directing. stackexchange.com |
| tert-Butyl Ester | -COOC(CH₃)₃ | Reduced reactivity due to steric hindrance. | Deactivating, meta-directing. |
| Carboxylic Acid | -COOH | Less electrophilic than ester. | Strongly deactivating, meta-directing. |
| Amide | -CONH₂ | Less reactive than ester. | Weakly deactivating, ortho, para-directing (due to +M of N). |
| Primary Alcohol (Reduction) | -CH₂OH | N/A (Carbonyl removed) | Activating, ortho, para-directing. |
Correlation of Computational Descriptors with Experimental Reactivity
Computational chemistry provides powerful tools to predict and rationalize the reactivity of molecules like this compound and its analogs. By calculating various molecular properties, or "descriptors," it is possible to establish quantitative structure-activity relationships (QSAR) that correlate with experimental observations. researchgate.net
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic reactions on the aromatic ring, a higher HOMO energy corresponds to greater nucleophilicity and thus higher reactivity. For nucleophilic reactions at the carbonyl centers (of the ester or acetyl group), a lower LUMO energy indicates greater electrophilicity and a higher propensity to react. researchgate.net Introducing electron-withdrawing groups generally lowers the LUMO energy, enhancing reactivity towards nucleophiles. researchgate.net
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For an analog of this compound, the oxygen atoms of the carbonyl groups would show negative potential, while the carbonyl carbons would show positive potential. nih.gov
Calculated pKa: The acidity of analogs can be predicted by calculating the energy difference between the acid and its conjugate base. These calculated values often show a strong linear correlation with experimentally measured pKa values. nih.gov
| Computational Descriptor | Information Provided | Correlation with Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy correlates with increased reactivity in electrophilic reactions. researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy correlates with increased reactivity in nucleophilic reactions. researchgate.net |
| ESP Map | Maps the electrostatic potential on the electron density surface. nih.gov | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. nih.gov |
| Global Electrophilicity Index (ω) | Measures the overall electrophilic character. nih.gov | Higher values indicate greater electrophilicity and reactivity towards nucleophiles. nih.gov |
| Calculated Bond Lengths | Provides information on bond strength/order. | An increase in C=O bond length can suggest a weakening of the bond and decreased reactivity. nih.gov |
Ix. Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways for Sustainable Production
Current synthetic routes to methyl 5-acetyl-2-fluorobenzoate often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research will likely focus on developing greener and more economically viable synthetic strategies. This includes the exploration of biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity and under mild conditions. Additionally, the use of continuous flow reactors is a promising avenue for improving reaction efficiency, minimizing waste, and enabling safer and more scalable production. Investigating alternative starting materials derived from renewable feedstocks is another critical area that could significantly enhance the sustainability of its synthesis.
Development of Catalytic Transformations Involving Methyl 5-acetyl-2-fluorobenate
The reactivity of the acetyl and fluoro groups, along with the ester functionality, makes this compound an attractive substrate for a variety of catalytic transformations. Future research is expected to expand its utility in catalysis. This includes the development of new cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, providing access to a wider range of complex molecules. Asymmetric catalysis will also be a key focus, aiming to stereoselectively transform the acetyl group into chiral alcohols or other functional groups, which are valuable in medicinal chemistry. Furthermore, exploring its use as a ligand or directing group in transition metal catalysis could unveil novel reactivity and synthetic applications.
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Techniques
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Advanced analytical techniques are expected to play a pivotal role in elucidating the intricate details of reactions involving this compound. Ultrafast spectroscopy, with its ability to probe transient intermediates and transition states on femtosecond to picosecond timescales, can provide unprecedented insights into reaction dynamics. In situ techniques, such as ReactIR and process mass spectrometry, will allow for real-time monitoring of reaction progress, helping to identify key intermediates and byproducts, and to optimize reaction conditions for improved yield and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards modernizing its application in chemical synthesis. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions that are difficult or hazardous to scale up in batch. Automated synthesis platforms, coupled with high-throughput screening, can rapidly explore a vast chemical space by systematically varying reaction parameters and building blocks. This approach will accelerate the discovery of new derivatives of this compound with desired properties.
Computational Design of New Derivatives with Tuned Reactivity or Specific Interactions
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design new derivatives with tailored properties. By using techniques such as density functional theory (DFT) and molecular docking, researchers can predict the reactivity of different derivatives, their binding affinities to biological targets, and their physicochemical properties. This in silico approach can guide synthetic efforts, prioritizing the synthesis of compounds with the highest potential for a specific application, thereby saving time and resources. For instance, computational studies can aid in the design of novel inhibitors of enzymes like acetyl-CoA carboxylases (ACC), where derivatives of this compound have shown potential. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
